Structural Uniqueness vs. Patent Family Members: No Bioactivity Data Available
The target compound is nominally encompassed by the generic Markush structures in patents such as US8846711B2 (heterocyclic acrylamides as FabI inhibitors) . However, the specific compound is not listed among the exemplified compounds in the accessible patent text, and no IC50 value is reported for it in BindingDB or other bioactivity databases . In contrast, structurally distinct compounds from the same patent family (e.g., BDBM133667 and BDBM133681) have reported FabI IC50 values of 150 nM and 60 nM, respectively . The absence of bioactivity data for the target compound precludes any quantitative potency comparison.
| Evidence Dimension | FabI enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BDBM133681 (US8846711, Example 25/26): IC50 = 60 nM against S. aureus FabI |
| Quantified Difference | Cannot be calculated (target data missing) |
| Conditions | Fluorescence-based FabI inhibition assay, pH 6.5, 2°C |
Why This Matters
Without FabI inhibition data, the target compound cannot be evaluated against known antibacterial leads from the same patent class, making it impossible to prioritize for antibacterial drug discovery programs.
- [1] BindingDB. Search results for CAS 1351664-56-6. No entries found. View Source
- [2] BindingDB Entry BDBM133667. Affinity Data: IC50 = 150 nM for S. aureus FabI. Patent: US8846711, Example 11. View Source
- [3] BindingDB Entry BDBM133681. Affinity Data: IC50 = 60 nM for S. aureus FabI. Patent: US8846711, Examples 25/26. View Source
